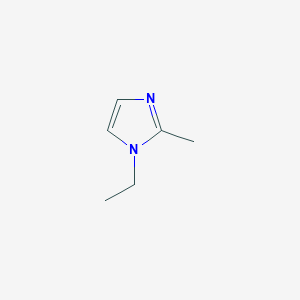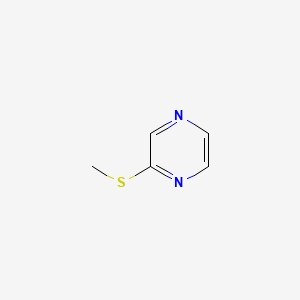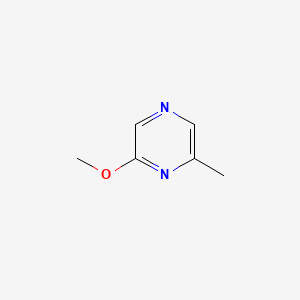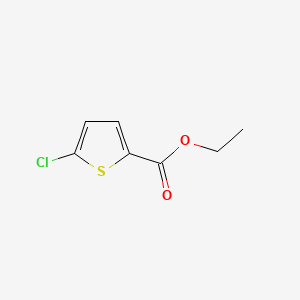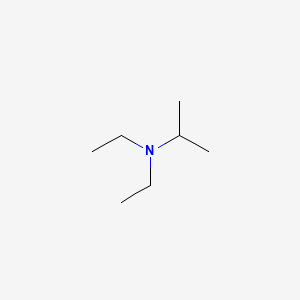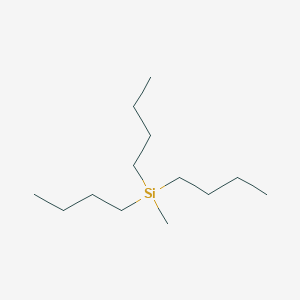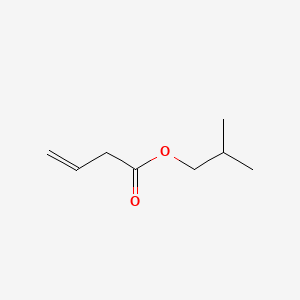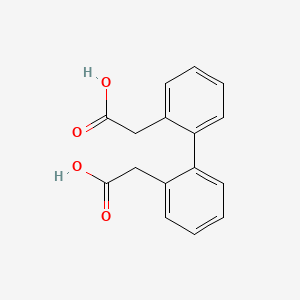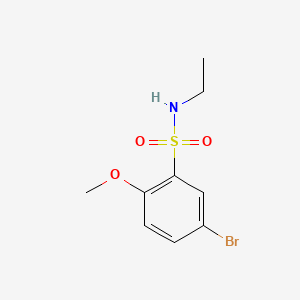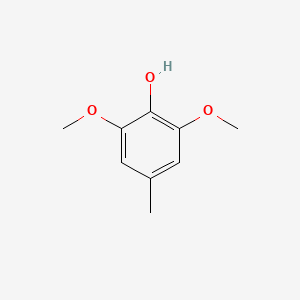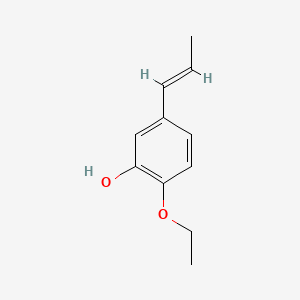
Vanitrope
説明
Vanitrope, also known as Propenyl Guaethol, is a synthetic compound with a CAS number of 94-86-0 . It is not found in nature but can be synthesized . It has a sweet, vanilla-like aroma with tobacco, anise, and powdery notes . It is used in many flavor compositions and occasionally in perfumes as a sweetener or as a replacement for vanillin .
Synthesis Analysis
Vanitrope can be synthesized from natural eugenol . The most common way to synthesize it is by starting from natural eugenol . The synthesis process includes isomerization and ethylation .Molecular Structure Analysis
The molecular formula of Vanitrope is C11H14O2 . It has a molecular weight of 178.23 . The structure of Vanitrope contains 27 bonds in total, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .Physical And Chemical Properties Analysis
Vanitrope appears as a scaly white crystal or powder . It has a strong aroma like vanillin and a melting point of 8586 °C . It is soluble in 95% ethanol, most vegetable oils, edible solvents, and essential oils, but it is extremely insoluble in water .科学的研究の応用
Flavor Industry
- Summary of Application : Vanitrope, also known as Propenyl Guaethol, is widely used in the food flavor industry . It was originally introduced as a stronger version of vanillin . Its profile is very clean and somewhat similar to vanillin, perhaps with a touch of heliotrope .
- Methods of Application : It works extremely well in combination with vanillin and, especially, with ethyl vanillin . In brown flavors, it is best to avoid very high levels except in the case of French style vanilla, where the natural affinity with heliotropin is very beneficial .
- Results or Outcomes : The relative strength of Vanitrope varies in different flavors but is generally nearer twenty than twenty-five times that of vanillin .
Fragrance Industry
- Summary of Application : Vanitrope is an ingredient used in perfumes . The sweet vanillic and spicy notes of this molecule make it an interesting choice in the formulation of gourmand and sweets fragrances .
- Methods of Application : It is very interesting to create anisic, cinnamic notes or even gingerbread or pumpkin pie accords .
- Results or Outcomes : It is a powerful note, much more powerful than vanillin or ethyl vanillin .
Brown Sugar Flavor
- Summary of Application : Vanitrope can be used to deliver a realistic impression of brown sugar .
- Methods of Application : Propenyl guaethol at 50 ppm is a good place to start in a flavor intending to deliver a realistic impression of brown sugar .
- Results or Outcomes : The addition of Vanitrope enhances the sweetness and depth of the brown sugar flavor .
Caramel Flavor
- Summary of Application : Vanitrope can be used in caramel flavors and also in the closely related butterscotch and toffee categories of flavors .
- Methods of Application : Around 500 ppm can be used in caramel flavors .
- Results or Outcomes : The addition of Vanitrope enhances the richness and complexity of the caramel flavor .
Chocolate Flavor
- Summary of Application : Vanitrope can be used in all categories of chocolate flavors .
- Methods of Application : Typically around 1,000 ppm of Vanitrope can be used .
- Results or Outcomes : The addition of Vanitrope enhances the depth and richness of the chocolate flavor .
Coffee Flavor
- Summary of Application : Vanitrope can be used in coffee flavors .
- Methods of Application : The ideal level of Vanitrope in coffee flavors varies considerably, 10 ppm is good in darker roast styles, but up to 200 ppm can work well in richer styles .
- Results or Outcomes : The addition of Vanitrope enhances the richness and depth of the coffee flavor .
Licorice Flavor
- Summary of Application : Vanitrope can be used in licorice flavors .
- Methods of Application : The addition of Vanitrope in licorice flavors depends on the degree of aniseed character, but 100 ppm is reasonable .
- Results or Outcomes : The addition of Vanitrope enhances the richness and depth of the licorice flavor .
Malt Flavor
- Summary of Application : Vanitrope can be used in malt flavors .
- Methods of Application : Malt flavors typically should use around 200 ppm of Vanitrope, unless a specifically vanilla note is required .
- Results or Outcomes : The addition of Vanitrope enhances the richness and depth of the malt flavor .
Maple Flavor
- Summary of Application : Vanitrope can be used in maple flavors .
- Methods of Application : Vanitrope is often used at relatively high levels, in the region of 500 ppm, when strict authenticity is not the primary goal .
- Results or Outcomes : The addition of Vanitrope enhances the richness and complexity of the maple flavor .
Spicy Fragrance
- Summary of Application : Vanitrope is used in the formulation of gourmand and sweets fragrances .
- Methods of Application : It is very interesting to create anisic, cinnamic notes or even gingerbread or pumpkin pie accords .
- Results or Outcomes : The addition of Vanitrope enhances the richness and complexity of the fragrance .
Tobacco Fragrance
Safety And Hazards
Vanitrope may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice .
特性
IUPAC Name |
2-ethoxy-5-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIRXJQODWKGQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047726 | |
| Record name | trans-2-Ethoxy-5-(1-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid, White or colourless crystalline powder; vanilla-like aroma | |
| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propenylguaethol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
| Record name | Propenylguaethol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Vanitrope | |
CAS RN |
63477-41-8, 94-86-0 | |
| Record name | Propenyl guaethol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063477418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanitrope | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-2-Ethoxy-5-(1-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-prop-1-enylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPENYL GUAETHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP95W81L3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 88 °C | |
| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



